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molecular formula C13H19NO4 B1388528 Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate CAS No. 651744-38-6

Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B1388528
M. Wt: 253.29 g/mol
InChI Key: DKOOELBWISYCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951859B2

Procedure details

Ethyl isocyanoacetate (80 g, 0.71 mol) was dissolved in 1 L of dry tetrahydrofuran under nitrogen and 1,8-diazabicyclo[5.4.0]undec-7-ene (107.7 g, 0.71 mol) was added to the solution. A solution of isobutyraldehyde (29.7 g, 0.41 moles) in 1.5 L of dry tetrahydrofuran was added dropwise at room temperature over 3 hours. The mixture was then stirred at room temperature for 16 h. The reaction mixture was concentrated under vacuum to a brown oil. The concentrate was partitioned between 1.2 L of ethyl acetate and 0.5 L of water. The organic layer was then washed with 0.4 L of 0.1 N hydrochloric acid followed by 0.3 L of saturated sodium bicarbonate solution and then 0.3 L of saturated brine. The organic layer was dried (sodium sulfate), filtered and concentrated under vacuum to a brown oil. The residue was dissolved in toluene and added to a 1600 ml (˜800 g) column of silica gel wet with hexane. Product was eluted at 15 PSI nitrogen pressure first with 4.8 L of hexane followed by 5 L of 20% ethyl acetate in hexane. Eluent containing product by TLC analysis was combined and concentrated under vacuum to a yellow oil. The concentrate was pumped dry under high vacuum giving product A, 3-(1-methylethyl)pyrrole-2,4-dicarboxylic acid diethyl ester (54 g, 60% yield) of yellow oil that solidified on standing at room temperature. TLC silica gel:
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
107.7 g
Type
reactant
Reaction Step Two
Quantity
29.7 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-].N12[CH2:19][CH2:18][CH2:17]N=C1CCCCC2.[CH:20](=[O:24])[CH:21]([CH3:23])[CH3:22].[O:25]1CC[CH2:27][CH2:26]1>>[CH2:7]([O:6][C:4]([C:3]1[NH:1][CH:22]=[C:21]([C:20]([O:25][CH2:26][CH3:27])=[O:24])[C:23]=1[CH:18]([CH3:17])[CH3:19])=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
1 L
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
107.7 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
29.7 g
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
1.5 L
Type
reactant
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum to a brown oil
CUSTOM
Type
CUSTOM
Details
The concentrate was partitioned between 1.2 L of ethyl acetate and 0.5 L of water
WASH
Type
WASH
Details
The organic layer was then washed with 0.4 L of 0.1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a brown oil
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
ADDITION
Type
ADDITION
Details
added to a 1600 ml (˜800 g) column of silica gel wet with hexane
WASH
Type
WASH
Details
Product was eluted at 15 PSI nitrogen pressure first with 4.8 L of hexane
ADDITION
Type
ADDITION
Details
Eluent containing product by TLC analysis
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum to a yellow oil
CUSTOM
Type
CUSTOM
Details
The concentrate was pumped dry under high vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)C=1NC=C(C1C(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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